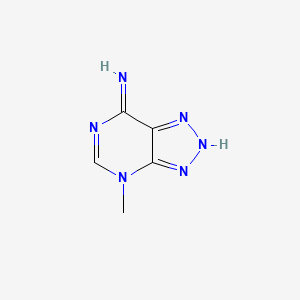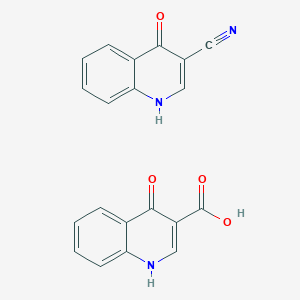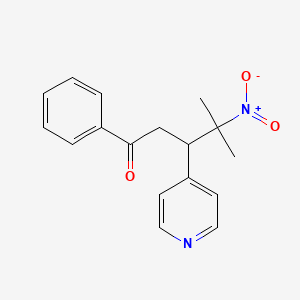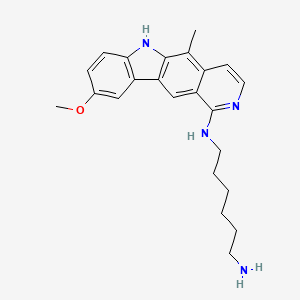![molecular formula C8H12N4O2 B14450392 (6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 76134-87-7](/img/no-structure.png)
(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of azidating agents such as sodium azide in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: LiAlH4, tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Major Products
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: Corresponding amine derivative.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it useful for bioorthogonal labeling. The compound’s bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6R,7R,8S)-8-(hydroxymethyl)-7-[4-(4-methoxyphenyl)phenyl]-4-[1-oxo-2-(2-pyridinyl)ethyl]-1,4-diazabicyclo[4.2.0]octan-2-one .
- (6R,7R,8R)-8-(hydroxymethyl)-4-[4-oxanyl(oxo)methyl]-7-[4-(3-phenylprop-1-ynyl)phenyl]-1,4-diazabicyclo[4.2.0]octan-2-one .
- (6R,7R,8S)-7-[4-(2-cyclopropylethynyl)phenyl]-8-(hydroxymethyl)-4-[oxo(2-pyrazinyl)methyl]-1,4-diazabicyclo[4.2.0]octan-2-one .
Uniqueness
(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one is unique due to its azido functional group, which imparts distinct reactivity compared to other similar bicyclic compounds. This makes it particularly valuable in applications requiring specific chemical transformations, such as click chemistry.
Eigenschaften
| 76134-87-7 | |
Molekularformel |
C8H12N4O2 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
(6R,7R)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C8H12N4O2/c1-8(2)12-5(3-4-14-8)6(7(12)13)10-11-9/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
JLJLLMZWKIQARR-PHDIDXHHSA-N |
Isomerische SMILES |
CC1(N2[C@H](CCO1)[C@H](C2=O)N=[N+]=[N-])C |
Kanonische SMILES |
CC1(N2C(CCO1)C(C2=O)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)


![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

